molecular formula C8H12O B14726618 5-Oxaspiro[3.5]non-6-ene CAS No. 5818-45-1

5-Oxaspiro[3.5]non-6-ene

Cat. No.: B14726618
CAS No.: 5818-45-1
M. Wt: 124.18 g/mol
InChI Key: CYGUEIIEWSTZIJ-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]non-6-ene is a chemical compound with the molecular formula C8H12O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound contains a spiro linkage between a nonane ring and an oxane ring, making it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]non-6-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where free radicals are generated and used to form the spiro linkage. For example, the intramolecular hydrogen atom transfer (HAT) process promoted by radicals can be employed to achieve the desired cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.5]non-6-ene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spiro compounds, while reduction can produce reduced spiro derivatives .

Scientific Research Applications

5-Oxaspiro[3.5]non-6-ene has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound can be used in the study of biological systems and as a potential scaffold for drug development.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It may find applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

  • 1-Oxaspiro[2.6]non-6-ene
  • 1-Oxaspiro[4.5]decan-6-one
  • 1-Oxaspiro[3.6]dec-7-ene

Comparison: 5-Oxaspiro[3.5]non-6-ene is unique due to its specific spiro linkage and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the oxane ring and the specific positioning of the spiro linkage .

Properties

CAS No.

5818-45-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-oxaspiro[3.5]non-6-ene

InChI

InChI=1S/C8H12O/c1-2-7-9-8(4-1)5-3-6-8/h2,7H,1,3-6H2

InChI Key

CYGUEIIEWSTZIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC=CO2

Origin of Product

United States

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